Product packaging for Sodium formate-13C(Cat. No.:CAS No. 23102-86-5)

Sodium formate-13C

Número de catálogo: B032894
Número CAS: 23102-86-5
Peso molecular: 69 g/mol
Clave InChI: HLBBKKJFGFRGMU-YTBWXGASSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sodium formate-13C, with the 13C isotope incorporated at the carbon position, is an essential stable isotopically labeled compound for advanced research. Its primary application is as an internal chemical shift reference in 13C Nuclear Magnetic Resonance (NMR) spectroscopy, providing a sharp, quantifiable signal at approximately 171 ppm to calibrate spectra and ensure analytical accuracy. Beyond its role as a reference standard, this compound serves as a crucial one-carbon precursor in metabolic tracing studies. Researchers utilize it to elucidate the pathways and fluxes of one-carbon metabolism, including folate-mediated processes and the biosynthesis of nucleotides and amino acids. The incorporation of the 13C-label allows for precise tracking through metabolic networks using techniques like LC-MS or NMR, providing insights into cellular bioenergetics, mitochondrial function, and the metabolic reprogramming observed in diseases such as cancer. Furthermore, this compound can be used as a source of 13C-labeled carbon monoxide (CO) in organometallic synthesis and catalysis, facilitating the preparation of labeled complex molecules. As a reagent, it also functions as a reducing agent in specific chemical syntheses under controlled conditions. This product is strictly for research applications and is an invaluable tool for chemists, biochemists, and metabolomics researchers investigating complex biological systems and synthetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHNaO2 B032894 Sodium formate-13C CAS No. 23102-86-5

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

sodium;oxo(113C)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBBKKJFGFRGMU-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

69.000 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23102-86-5
Record name 23102-86-5
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Synthesis and Production of Sodium Formate 13c for Academic and Research Purposes

Isotopic Enrichment Methodologies for Carbon-13 Labeled Formate (B1220265)

The production of carbon-13 labeled formate, and subsequently sodium formate-13C, necessitates specialized isotopic enrichment methodologies to achieve the desired level of ¹³C incorporation. Unlike the natural abundance of ¹³C, which is approximately 1.1%, isotopic labeling significantly enhances the ¹³C signal in analytical techniques like NMR, enabling more detailed structural and mechanistic studies. iarc.frwikipedia.org

One approach to isotopic enrichment involves the use of ¹³C-enriched precursors. For instance, ¹³CO₂ is recognized as a cost-effective starting material for the synthesis of various ¹³C-labeled compounds. uni.lu In biological systems, strategies like biosynthetically directed fractional carbon-13 enrichment have been developed. This involves introducing ¹³C-labeled nutrients, such as universally ¹³C-labeled glucose (U-¹³C-glucose), into cell cultures. For example, adding 10% w/w U-¹³C-glucose at the time of induction can lead to enhanced ¹³C incorporation into proteins, a principle that can be extended to other metabolites like formate. nih.gov

Analytical techniques such as Isotope-Edited Total Correlation Spectroscopy (ITOCSY) in NMR are employed to accurately measure ¹³C enrichment in metabolites within complex solutions. This method filters two-dimensional ¹H-¹H NMR spectra into separate, quantitatively equivalent spectra for ¹²C- and ¹³C-containing molecules, providing a practical strategy for metabolic flux analysis and isotope dilution experiments. nih.gov

Precursor Compounds and Reaction Pathways for this compound Synthesis

The synthesis of this compound typically involves reaction pathways that incorporate a ¹³C-enriched carbon source. While general methods for preparing unlabeled sodium formate include the catalyzed reaction of sodium hydroxide (B78521) with carbon monoxide, the reaction of chloroform (B151607) with sodium hydroxide, or as a byproduct from pentaerythritol (B129877) production from formaldehyde, these would need to be adapted to utilize a ¹³C-labeled precursor for ¹³C-formate synthesis. nih.gov

A direct synthesis of sodium formate-¹³C has been reported, highlighting its established chemical pathways. nih.govindiamart.com A promising route involves starting from ¹³CO₂. For example, the hydrogenation of bicarbonate (which can be derived from CO₂) to form sodium formate represents a pathway that could be leveraged for ¹³C labeling if ¹³C-bicarbonate or ¹³CO₂ is used as the initial carbon source. wikipedia.org In such a process, aqueous sodium bicarbonate can be hydrogenated to form sodium formate. wikipedia.org

The general reaction for the formation of formate from carbon monoxide and sodium hydroxide is: CO + NaOH → HCOONa

For ¹³C-labeled sodium formate, the carbon monoxide would need to be ¹³C-enriched: ¹³CO + NaOH → H¹³CO₂Na

Similarly, if starting from ¹³CO₂, the reaction pathway might involve its reduction or hydrogenation in the presence of a suitable base.

Considerations for High Isotopic Purity in Research-Grade Material

Achieving high isotopic purity is paramount for research-grade this compound, as it directly impacts the accuracy and reliability of experimental results, particularly in quantitative studies like metabolic flux analysis and LC-MS applications. Commercial suppliers often provide this compound with high isotopic purity, commonly at 99 atom % ¹³C. nih.govnih.gov

Several factors and quality control measures are crucial to ensure high isotopic purity:

Starting Materials: The purity and isotopic enrichment of the precursor compounds are fundamental. Using highly enriched ¹³C starting materials minimizes the presence of unlabeled carbon in the final product.

Synthesis and Purification: The chosen reaction pathway and subsequent purification steps must be optimized to prevent isotopic dilution and remove any unlabeled contaminants or side products. Rigorous purification methods are essential to isolate the desired ¹³C-labeled compound from reaction mixtures.

Analytical Validation: Comprehensive analytical testing is required to confirm both the chemical purity and the isotopic enrichment of the final product. Techniques such as NMR spectroscopy and mass spectrometry (MS) are routinely employed for this purpose. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously identifying compounds and accurately measuring ¹³C enrichment. nih.gov In mass spectrometry, accurate determination of carbon isotopologue distributions (CIDs) is critical.

Contaminant Control: Procedural blanks and matrix interferences must be thoroughly assessed and minimized, as even small amounts of unlabeled carbon from reagents or the environment can affect the perceived isotopic purity. For accurate quantitative measurements, it is essential to avoid significant amounts of unlabeled material in the isotopic spike.

Storage and Handling: Proper storage conditions, such as keeping the container tightly closed and away from light and moisture, are necessary to maintain the integrity and purity of the research-grade material over time. nih.gov

The consistent production of high-quality ¹³C-labeled products relies on state-of-the-art production facilities and stringent quality assurance protocols, including in-process testing with various analytical equipment like GC-FID, GC-ECD, HPLC with multiple detectors, high field NMRs, and FT-IR.

Advanced Applications of Sodium Formate 13c in Metabolic Research

Metabolic Flux Analysis (MFA) Utilizing Carbon-13 Tracers

Metabolic Flux Analysis (MFA) with stable isotopes, particularly carbon-13 (13C-MFA), is considered the "gold standard" for quantitatively describing cellular fluxes and understanding metabolic phenotypes in living organisms rsc.orgsci-hub.sefrontiersin.orgplos.org. This technique has significantly advanced the quantitative characterization of organisms across various fields, including biotechnology and health-related research frontiersin.org.

In 13C-MFA experiments, specific 13C-labeled substances, such as sodium formate-13C, are introduced as carbon sources into cell cultures nih.govfrontiersin.org. As these labeled substrates are metabolized, the 13C isotope is gradually distributed throughout various metabolites within the metabolic pathway frontiersin.org. The amount and location of 13C in these metabolites are directly linked to the metabolic flux, meaning that different metabolic flux distributions will result in distinct isotope labeling patterns frontiersin.org. The experimental procedure typically involves growing microbes or cells in parallel cultures with 13C-labeled tracers, followed by measurements of isotopic labeling in key metabolites using advanced analytical techniques like gas chromatography–mass spectrometry (GC–MS) or nuclear magnetic resonance (NMR) spectroscopy rsc.orgnih.govsci-hub.se. Fluxes are then estimated using specialized software, followed by comprehensive statistical analysis sci-hub.se.

Elucidating Intracellular Metabolic Flux Distributions

13C-MFA provides a quantitative description of intracellular metabolic fluxes, offering critical insights into the functional behavior and metabolic phenotypes of cells rsc.org. This powerful tool plays a vital role in understanding how genetic and environmental conditions influence the vast network of reactions that define cellular metabolism and physiology rsc.orgfrontiersin.org. The technique has been widely applied to elucidate intracellular fluxes in a diverse range of organisms, including bacteria, yeast, plants, and mammalian cells sci-hub.seosti.govnih.gov. By analyzing the intricate labeling patterns, researchers can infer the rates of metabolite interconversion within biochemical pathways, providing a comprehensive view of the cell's metabolic state sci-hub.se.

Quantitative Assessment of Metabolic Pathways in Biological Systems

The ability of 13C-MFA to quantitatively assess in vivo metabolic pathway activity makes it a forceful tool in systems biology nih.govfrontiersin.org. It is of major importance for guiding efforts in metabolic engineering, biotechnology, microbiology, and human health sci-hub.seplos.orgosti.gov. For instance, it can identify bottleneck steps in metabolic pathways, which is crucial for optimizing the production of biochemicals in biotechnological applications nih.gov. The technique allows for the precise determination of how carbon and energy flow through microbial communities, providing insights often not captured by other omics techniques plos.org.

De Novo Synthesis Pathways and Isotopic Labeling Patterns

This compound is particularly valuable for tracing de novo synthesis pathways, especially those involved in nucleotide biosynthesis researchgate.netsci-hub.seescholarship.orgbiorxiv.orgnih.gov. Formate (B1220265) is a precursor for the de novo synthesis of both purine (B94841) and deoxythymidine nucleotides researchgate.netbiorxiv.org. Studies utilizing 13C-formate, often in conjunction with other labeled tracers like 13C-glycine or 13C-serine, enable researchers to track the incorporation of one-carbon units into complex biomolecules sci-hub.seescholarship.orgnih.gov.

For example, in purine biosynthesis, the C2 position of the purine ring can be specifically labeled by 13C-formate, while the C8 and C5 positions are labeled by 13C-glycine nih.gov. This allows for the differentiation and quantification of carbon contributions from various precursors. Isotopic enrichment patterns in metabolites, such as deoxyadenine (dA) and deoxyguanine (dG), can be detected to confirm the incorporation of formate-derived one-carbon units into the purine ring escholarship.org. Similarly, the M+1 species of deoxythymidine monophosphate (dTMP) can be detected when formate derived from the C2-carbon of 13C-glycine is transferred to dUMP via methylene-tetrahydrofolate (methyleneTHF) in the cytosol escholarship.org.

The following table illustrates typical isotopic labeling patterns observed in purine biosynthesis when using 13C-labeled tracers:

Tracer UsedLabeled Position(s) in Purine RingIsotopic Enrichment (Example)
[13C]FormateC2M+1
[2-13C]GlycineC8, C5M+2 (or M+3/M+4 with formate) escholarship.orgnih.gov

Formate Metabolism and One-Carbon Pool Dynamics

Formate plays a central role as a primary one-carbon unit within the intricate network of one-carbon metabolic cycles ontosight.airesearchgate.net. This metabolic pathway is essential for sustaining various critical cellular processes, including the biosynthesis of amino acids (serine, glycine, methionine) and nucleotides (purine/thymidylate), as well as maintaining redox, energy, and epigenetic homeostasis researchgate.net.

Investigating Formate Assimilation and Dissimilation Pathways

Formate is continuously produced, utilized, and regulated within the one-carbon metabolic network researchgate.net. The mitochondrial folate pathway is a key source of formate, which is subsequently transported into the cytosol to participate in the folate cycle, generating activated one-carbon units springernature.comnih.gov. This compound is instrumental in investigating the assimilation and dissimilation pathways of formate, allowing researchers to trace its metabolic fate and understand how one-carbon units are channeled through different cellular compartments and reactions ontosight.aiescholarship.orgspringernature.com.

Role of Formate in Nucleotide and Energy Metabolism

Formate's role extends significantly to nucleotide and energy metabolism. It is a direct precursor for the de novo synthesis of both purine and deoxythymidine nucleotides, which are fundamental building blocks of DNA and RNA researchgate.netbiorxiv.org. Inhibition of folate-mediated one-carbon (1C) metabolism, which relies on formate for nucleotide synthesis, has been successfully exploited in anti-cancer therapies due to its essential requirement for cancer cell proliferation researchgate.net.

Beyond its direct contribution to nucleotide synthesis, formate also interacts with energy metabolism by promoting the synthesis of adenine (B156593) nucleotides (AMP, ADP, ATP) researchgate.netbiorxiv.org. Theoretical models and experimental validations have demonstrated that a gradual increase in formate availability can induce a "switch-like" increase in the concentration of free adenine nucleotides, leading to a corresponding increase in glycolysis, oxidative phosphorylation, and ultimately, cell proliferation biorxiv.org. This highlights formate as a potent regulator of purine, pyrimidine (B1678525), and energy metabolism, making this compound an indispensable tool for understanding these critical cellular processes in both health and disease.

Mammalian Cell and Tissue Metabolism Studies

Understanding Metabolic Switches and Regulatory Mechanisms

This compound (H¹³CO₂Na) serves as an invaluable isotopic tracer in metabolic research, particularly in elucidating metabolic switches and their underlying regulatory mechanisms. Its single ¹³C label allows for precise tracking of one-carbon (C1) unit metabolism, offering insights into complex biochemical pathways that are challenging to decipher with traditional methods. The application of this compound, often within the framework of ¹³C-Metabolic Flux Analysis (¹³C-MFA), enables researchers to quantify intracellular reaction rates and understand how metabolic networks adapt to various physiological and pathological conditions. nih.govrsc.orgnih.gov

Formate is a crucial precursor for the de novo synthesis of purine and deoxythymidine nucleotides, essential building blocks for DNA and RNA. researchgate.netbiorxiv.orgnih.gov Beyond its role in nucleotide synthesis, formate significantly influences energy metabolism by promoting the synthesis of adenine nucleotides (AMP, ADP, ATP). researchgate.netbiorxiv.orgnih.gov Research utilizing ¹³C-formate has demonstrated its capacity to induce a profound metabolic switch in cellular states. This switch is characterized by elevated levels of purine and pyrimidine nucleotides, a heightened rate of glycolysis, and a concurrent reduction in the activity of AMP-activated kinase (AMPK). researchgate.netbiorxiv.orgnih.gov

One key finding highlights that the mitochondrial-dependent oxidation of the third carbon of serine to formate can initiate this metabolic switch. This process leads to an increase in metabolic fluxes associated with glycolysis, purine synthesis, and pyrimidine synthesis. researchgate.net Specifically, the formate-driven induction of pyrimidine synthesis is marked by a substantial increase in dihydroorotate (B8406146) levels. researchgate.net Furthermore, the enhanced purine synthesis, a consequence of formate overflow, can lead to a dramatic reduction in intracellular 1-(5′-Phosphoribosyl)-5-aminoimidazole-4-carboxamide ribotide (AICAR), an intermediate of de novo purine synthesis and an activator of AMPK. This decrease in AICAR subsequently results in diminished AMPK activity, further contributing to the metabolic reprogramming. researchgate.net

The precise tracing capabilities of this compound have been instrumental in detailing the fate of C1 units. For instance, studies investigating Synechocystis strains have used ¹³C-labeled sodium formate to evaluate its incorporation into cellular biomass. Results showed that while some formate-derived C1-units were incorporated into methionine and histidine, there was no significant incorporation into serine, despite its accumulation. This suggests specific regulatory impacts of formate on nitrogen and carbon metabolism that are not solely mediated by direct incorporation into all C1-dependent pathways. frontiersin.org

The following table summarizes key metabolic changes observed during formate-induced metabolic switches:

Table 1: Metabolic Changes Induced by Formate Overflow

Metabolic Pathway/MoleculeEffect of Increased Formate AvailabilityReference
Purine Nucleotide LevelsIncreased researchgate.netbiorxiv.orgnih.gov
Pyrimidine Nucleotide LevelsIncreased researchgate.netbiorxiv.orgnih.gov
Glycolysis RateIncreased researchgate.netbiorxiv.orgnih.gov
AMP-activated kinase (AMPK) ActivityReduced researchgate.netbiorxiv.orgnih.gov
Adenine Nucleotides (AMP, ADP, ATP)Switch-like increase biorxiv.org
Oxidative PhosphorylationIncreased biorxiv.org
Cell ProliferationIncreased biorxiv.org
Dihydroorotate LevelsDramatic increase researchgate.net
AICAR LevelsDramatic reduction researchgate.net

These detailed research findings underscore the critical role of formate as a metabolic signaling molecule and highlight the power of this compound in unraveling the intricate regulatory mechanisms governing cellular metabolism.

Integration of Sodium Formate 13c with Advanced Spectroscopic and Imaging Modalities

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique widely employed for determining molecular structures, monitoring reactions, and studying metabolism libretexts.orgacs.org. The isotopic enrichment of Sodium formate (B1220265) with ¹³C significantly enhances its detectability and utility in NMR experiments, overcoming the low natural abundance of the ¹³C isotope (approximately 1.1%) libretexts.org.

Structural Elucidation and Reaction Monitoring with Carbon-13 NMR

Carbon-13 (¹³C) NMR spectroscopy leverages the magnetic properties of the ¹³C nucleus to provide detailed structural information about molecules. Sodium formate-13C is particularly valuable in this context as its enriched carbon atom yields strong and distinct signals. This allows for the unambiguous identification of the compound itself and its transformation products during chemical reactions spectrabase.com.

The application of ¹³C NMR enables the non-destructive and quantitative analysis of various nuclei involved in organic and organometallic reactions, offering exquisite structural detail acs.org. For instance, the characteristic chemical shift of 1-(13)-C-SODIUM-FORMATE in its ¹³C NMR spectrum is a key identifier for monitoring its involvement and conversion in a reaction spectrabase.com. Furthermore, the presence of the ¹³C label can induce specific splitting patterns in proton (¹H) NMR spectra due to ¹H-¹³C coupling, which serves as an additional confirmation for structural assignments and reaction outcomes researchgate.net. An example includes the observation of a triplet in the ¹³C NMR spectrum (J = 33 Hz) of deuterated formate (DCOO⁻) when CO₂ reduction was performed in D₂O, confirming the isotopic origin of the product researchgate.net. Beyond structural confirmation, ¹³C NMR is instrumental in tracing the flow of carbon atoms through intricate metabolic pathways, providing a clear understanding of the fate of specific carbons originating from labeled substrates oup.com.

Time-Dependent NMR Measurements in Enzymatic Reactions

Time-dependent NMR measurements, particularly with ¹³C-labeled compounds, offer a powerful approach to investigate the dynamics of enzymatic catalysis in real-time. This methodology allows researchers to observe transient, covalently bound intermediates that form during enzyme-catalyzed reactions, enabling their rigorous structural assignment nih.gov.

The use of isotopically enriched substrates, such as this compound, facilitates the real-time monitoring of enzymatic conversions. While studies often highlight the use of ¹³C-labeled S-adenosyl methionine (¹³C-SAM) to track methylation events catalyzed by methyltransferases, the underlying principle extends to other ¹³C-labeled substrates nih.gov. By acquiring a series of short NMR experiments sequentially, the quantitative nature of NMR signals can be leveraged to track the substrate's conversion state over time and fit the resulting progress curves to kinetic models, thereby elucidating enzyme activity and reaction kinetics nih.gov.

Proton-Carbon Heteronuclear Single Quantum Coherence (¹H-¹³C HSQC) Spectroscopy in Metabolite Analysis

Proton-Carbon Heteronuclear Single Quantum Coherence (¹H-¹³C HSQC) spectroscopy is a two-dimensional NMR technique that correlates protons with the carbons to which they are directly attached nih.gov. It is a highly effective tool in metabolomics, particularly for analyzing complex biological mixtures, as it provides detailed chemical fingerprints of individual components even when signals overlap in one-dimensional ¹H NMR spectra nih.govdiva-portal.orgresearchgate.net.

The inherent low natural abundance of ¹³C can pose a challenge for heteronuclear 2D experiments, often necessitating significantly longer data acquisition times nih.gov. However, the use of ¹³C-enriched compounds like this compound overcomes this limitation, leading to enhanced sensitivity and more comprehensive analytical capabilities nih.gov. In metabolite analysis, ¹H-¹³C HSQC spectra, in conjunction with correlation plots, can be used to unambiguously identify metabolites in complex human biofluids, such as urine, by comparing them against established NMR databases like the Human Metabolome Database (HMDB) diva-portal.org. Furthermore, advanced techniques such as chemoselective derivatization with ¹⁵N-cholamine, followed by 2D ¹H{¹⁵N}-HSQC, enable the precise determination of ¹³C-enrichment at carboxylate and adjacent carbon positions in metabolites, showcasing the versatility of HSQC in conjunction with isotopic labeling for detailed metabolic profiling nih.gov.

Hyperpolarized Carbon-13 Magnetic Resonance Imaging (HP ¹³C MRI)

Hyperpolarized Carbon-13 Magnetic Resonance Imaging (HP ¹³C MRI) represents a significant advancement in molecular imaging, enabling noninvasive, real-time monitoring of metabolic pathways in living systems. This technique relies on artificially enhancing the nuclear spin polarization of ¹³C nuclei by several orders of magnitude beyond their thermal equilibrium, which is crucial given the inherently low sensitivity of natural abundance ¹³C libretexts.orgnih.govnih.govresearchgate.net.

Principles and Methodologies of Hyperpolarization Techniques (e.g., Dissolution Dynamic Nuclear Polarization (d-DNP), Parahydrogen-Induced Polarization (PHIP))

Hyperpolarization techniques are designed to dramatically increase the MR signal from specific nuclei, making them detectable in real-time metabolic processes. Two prominent methods are Dissolution Dynamic Nuclear Polarization (d-DNP) and Parahydrogen-Induced Polarization (PHIP).

Dissolution Dynamic Nuclear Polarization (d-DNP) : d-DNP is the most widely adopted hyperpolarization technique for ¹³C-labeled compounds in metabolic studies nih.govnih.gov. The core principle involves transferring the high spin polarization of unpaired electrons, which are at thermal equilibrium at very low temperatures and high magnetic fields, to coupled nuclei such as ¹³C, through microwave irradiation nih.govnih.govfmp-berlin.info. The process begins by preparing a solution of the target compound, doped with a polarizing agent (typically a free radical molecule), and vitrifying it at cryogenic temperatures nih.gov. After the solid-state polarization, the sample is rapidly dissolved with superheated water and quickly transferred to an NMR or MRI scanner for immediate data acquisition nih.gov. This method can achieve substantial ¹³C polarization levels, for instance, up to 70% in approximately 20 minutes for agents like [1-¹³C]sodium pyruvate (B1213749) nih.govacs.org. While [1-¹³C]pyruvate is a common agent, d-DNP is broadly applicable to various molecules nih.govacs.org.

Parahydrogen-Induced Polarization (PHIP) : PHIP offers an alternative to d-DNP, characterized by its ability to rapidly generate hyperpolarized substrates and requiring less expensive instrumentation nih.govacs.org. The principle of PHIP involves the catalytic addition of parahydrogen (para-H₂) to an unsaturated organic molecule nih.govacs.org. The spin order of the para-H₂ molecule is then converted into proton (¹H) nuclear polarization, which can subsequently be transferred to spin-coupled ¹³C (or ¹⁵N) nuclei using radiofrequency (RF) pulses or magnetic field cycling nih.govacs.org. This rapid catalytic process allows for the production of hyperpolarized contrast agents within seconds to minutes, with doses of 2-3 mL achievable in as little as 3 minutes acs.org. Although PHIP's applicability is constrained by the requirement for specific chemical structures that allow for the addition of H₂, it has been successfully adapted for metabolically significant carboxylic acids, including acetate (B1210297) and pyruvate nih.gov. Recent research has also demonstrated the production of hyperpolarized sodium [¹³C]formate via hydrolysis using a PHIP-SAH approach, achieving a ¹³C polarization of 0.4 ± 0.1% researchgate.net.

Summary of Hyperpolarization Levels for Select Agents

Hyperpolarized AgentPolarization Level (%P¹³C)Hyperpolarization MethodReference
[1-¹³C]Sodium Pyruvate~70%d-DNP nih.govacs.org
¹³C-Succinate (SUX)28% ± 5%PHIP acs.org
¹³C-Phospholactate (PLAC)15% ± 3%PHIP acs.org
Sodium [¹³C]Formate0.4% ± 0.1%PHIP-SAH (via hydrolysis) researchgate.net

Applications in Real-time Metabolic Imaging

HP ¹³C MRI is a transformative technique for noninvasive, real-time monitoring of metabolic pathways within living organisms sci-hub.senih.gov. This capability is particularly impactful for studying cellular metabolism in both healthy and diseased tissues, including conditions such as cancer and neuroinflammation sci-hub.senih.gov.

Hyperpolarized ¹³C-labeled metabolites serve as dynamic metabolic probes, allowing researchers to track the flow of carbon atoms through specific biochemical pathways sci-hub.se. While hyperpolarized [1-¹³C]pyruvate is extensively utilized to monitor glycolysis and its conversion to lactate (B86563) in cancer nih.govacs.orgsci-hub.senih.gov, hyperpolarized this compound is also emerging as a valuable agent.

Formate is a key one-carbon (C1) metabolite involved in the C1 metabolism pathway, which is essential for processes like nucleotide synthesis. By using hyperpolarized this compound, its conversion to other ¹³C-labeled metabolites, such as bicarbonate (HCO₃⁻) and carbon dioxide (CO₂), can be tracked in real-time using HP ¹³C MRI nih.govnih.govnih.gov. This enables detailed investigations into C1 metabolism in various biological contexts. The transient nature of hyperpolarized signals, due to their rapid decay by T1 relaxation, necessitates the use of fast imaging sequences to capture metabolic conversions before the signal diminishes nih.govacs.org. HP ¹³C MRI's ability to detect subtle changes in metabolic activities, often preceding observable morphological changes, positions it as a highly sensitive tool for early disease detection and monitoring of progression sci-hub.se.

Investigation of Enzymatic Reaction Mechanisms Using Sodium Formate 13c

Formate (B1220265) Dehydrogenase (FDH) Studies

Formate dehydrogenases (FDHs) are a diverse group of enzymes that catalyze the reversible interconversion of formate and carbon dioxide (CO2). They play a significant role in the global carbon cycle and are of interest for biotechnological applications, including CO2 reduction and hydrogen storage mdpi.comuni-greifswald.de. Sodium formate-13C has been extensively used to study the mechanism of these enzymes.

Studies using this compound have been instrumental in understanding the detailed mechanism of formate oxidation and CO2 reduction by FDHs. For metal-containing FDHs, the reaction occurs at a molybdenum (Mo) or tungsten (W) active site, where the metal cycles through different oxidation states (MVI, MV, and MIV) mdpi.comuni-greifswald.de.

Early investigations using 13C-labeled formate in 18O-enriched water aimed to determine if FDH catalyzed an oxygen atom transfer (OAT) reaction, where an oxygen atom from water is incorporated into the product CO2 mdpi.comacs.orgmdpi.comunl.ptnih.gov. Initially, some studies with Escherichia coli FdhF reported the production of only 13CO2 gas without 18O atoms, suggesting a direct hydride abstraction mechanism acs.orgmdpi.comnih.gov. However, more recent re-evaluations, particularly with Rhodobacter capsulatus FDH, have provided strong evidence for an oxygen atom transfer mechanism mdpi.comuni-greifswald.deresearchgate.netnih.gov.

In these re-evaluations, experiments with 13C-labeled formate and H218O demonstrated the immediate insertion of 18O from water into the CO2 product, forming 13C16O18O mdpi.com. This indicates that bicarbonate (HCO3-) is formed as a transient intermediate at the active site during formate oxidation, resulting from the transfer of an oxygen atom from water to formate mdpi.comuni-greifswald.deresearchgate.netnih.gov. The bicarbonate then dehydrates to CO2 before exiting the active site acs.org. Conversely, for CO2 reduction, CO2 enters the active site, and bicarbonate is formed as an intermediate before formate is released researchgate.net.

Kinetic isotope effects (KIEs) using 13C-labeled formate and deuterated water (D2O) have provided insights into the rate-determining steps of FDH catalysis. Previous studies with deuterium-labeled formate showed significant isotope effects on Vmax and Vmax/Km, suggesting that the cleavage of the C-H bond is at least partially rate-determining for the enzymatic reaction mdpi.com.

Isotopic labeling of the enzyme itself, beyond just the substrate, has also been explored. Studies involving variable labeling of all carbon atoms in FDH with 13C, nitrogen atoms with 15N, and nonexchangeable hydrogen atoms with deuterium (B1214612) have investigated the impact of isotopic substitution on the dynamics at the active site and their correlation with intrinsic KIEs nih.govacs.orgnsf.gov. While 13C labeling generally has little impact on observed dynamics, 15N labeling can significantly perturb protein dynamics, making the active site more heterogeneous nih.govacs.orgnsf.gov. Interestingly, the addition of nonexchangeable deuterium appears to have a compensatory effect, restoring dynamics closer to that of the native enzyme nih.govacs.orgnsf.gov. These findings suggest that isotope labeling can influence electrostatics and protein dynamics in ways that complicate the interpretation of protein isotope effects, indicating that the effects are more than just mass-dependent nih.govacs.orgnsf.gov.

Furthermore, studies on FDH from Candida boidinii have shown that the enzyme exhibits a temperature-independent KIE, which becomes temperature-dependent upon mutation of hydrophobic residues in the active site osti.govfigshare.com. The amplitude of oscillatory frequency fluctuations on the picosecond timescale within the active site correlates with the temperature dependence of the KIE, providing experimental evidence for a connection between active site motions and KIEs in enzyme-catalyzed hydride transfer reactions osti.govfigshare.com.

The use of 13C-labeled formate in conjunction with 18O-labeled water has been crucial for identifying bicarbonate as a key intermediate in the FDH reaction mechanism mdpi.comuni-greifswald.deresearchgate.netnih.gov. As detailed in Section 5.1.1, the detection of 13C16O18O when 13C-formate is oxidized in H218O-enriched water confirms the involvement of water-derived oxygen in the CO2 product mdpi.com. This contrasts with earlier proposals of direct hydride abstraction and supports an oxygen atom transfer mechanism where water or hydroxide (B78521) displaces a formal hydride leaving group from formate mdpi.com.

This mechanism suggests that bicarbonate is formed at the active site via a carbonic anhydrase-like activity, which then binds to the reduced metal ion (MoIV) mdpi.comnih.gov. Subsequent proton transfer and release of formate regenerate the oxidized MoVI state mdpi.com.

Metal-containing FDHs, including those with molybdenum or tungsten, bind a bis-Metal-binding pterin (B48896) Guanine Dinucleotide (bis-MGD) cofactor at their active site mdpi.comuni-greifswald.deunl.pt. The metal center is coordinated by two pterin ene-dithiolates, a sulfur atom, and either a cysteine or selenocysteine (B57510) mdpi.comunl.pt. The reaction of formate/CO2 interconversion occurs at the metal ion, which cycles between MVI, MV, and MIV oxidation states during the reaction mdpi.comuni-greifswald.de.

Close to the bis-MGD cofactor, a proximal [4Fe-4S] cluster is present in all metal-containing FDH enzymes, involved in intramolecular electron transfer uni-greifswald.de. The released electrons are transferred in intramolecular electron transfer reactions for the eventual reduction of terminal electron acceptors mdpi.com. The sulfido ligand at the active site is believed to act as a hydride acceptor during catalysis nih.gov. Computational studies suggest that the formate substrate does not directly coordinate to the metal when entering the oxidized active site, but rather resides in the second coordination sphere, where the sulfido ligand abstracts a hydride ion d-nb.inforesearchgate.net.

Other Formate-Utilizing Enzymes

Beyond FDH, this compound is also valuable for studying other enzymes involved in formate metabolism, particularly in the context of one-carbon (C1) metabolism.

Formate-tetrahydrofolate ligase (FTL), also known as formyl-tetrahydrofolate ligase, plays a crucial role in one-carbon metabolism by catalyzing the ATP-dependent conversion of formate and tetrahydrofolate (THF) into 10-formyl-tetrahydrofolate (10-formyl-THF) nih.gov. This reaction is a key entry point for formate into primary carbon metabolism and is essential for the biosynthesis of purines, methionine, and the formylation of initiator methionyl-tRNA in various organisms nih.govacs.org.

13C-labeling experiments with this compound have been used to track the incorporation of formate into cellular biomass and specific metabolites acs.orgfrontiersin.orgacs.orgresearchgate.netnih.gov. For instance, in studies with Escherichia coli, 13C-formate labeling confirmed that formate can serve as the sole source of cellular one-carbon units, leading to the labeling of proteinogenic serine, methionine, and histidine acs.orgacs.org.

However, the effectiveness of formate assimilation via FTL can vary between organisms. In Synechocystis sp. PCC 6803, while FTL expression was intended to enable formate assimilation, 13C-labeling patterns of proteinogenic amino acids (methionine, histidine, glycine, and serine) revealed that only a small amount of formate-derived C1-units was used for methionine and histidine synthesis, and not for serine production, despite its accumulation nih.govfrontiersin.orgresearchgate.net. This suggests that the expression of new enzymes can profoundly impact cellular regulatory networks, potentially hindering the establishment of newly designed metabolic pathways researchgate.net.

In Clostridium beijerinckii NCIMB 8052, 13C isotope analysis showed that formate could be metabolized via both assimilation and dissimilation pathways. Specifically, 13C-labeled sodium formate was incorporated into the synthesis of methionine and serine, suggesting its utilization via the methyl branch of the Wood-Ljungdahl pathway nih.gov.

These studies highlight the power of this compound as a tracer in 13C metabolic flux analysis (13C-MFA) to quantitatively map carbon flow through metabolic networks, identify pathway bottlenecks, and guide metabolic engineering efforts nsf.govnih.govresearchgate.net.

Advanced Research Methodologies and Analytical Techniques Utilizing Sodium Formate 13c

Isotopic Tracer Methods for Pathway Delineation and Quantification

Isotopic tracer studies using Sodium formate-13C are fundamental to mapping the flow of one-carbon units within cellular networks. By introducing ¹³C-labeled formate (B1220265) into a biological system, researchers can track the ¹³C label as it is incorporated into various downstream metabolites. This method provides direct evidence of pathway activity and allows for the quantification of metabolic fluxes—the rates of reactions within a metabolic network. springernature.commedchemexpress.com

Detailed research findings from these tracer methods have provided significant clarity on the metabolic roles of formate. For instance, studies in the bacterium Shewanella oneidensis MR-1 used ¹³C-labeled sodium formate to investigate its role in electricity generation. The tracer analysis revealed a metabolic decoupling where formate was primarily oxidized to release electrons for electricity production, while a co-substrate, lactate (B86563), was mainly used to support cell growth. nih.govresearchgate.net This demonstrates how tracer analysis can delineate the distinct roles of different carbon sources.

Similarly, in Clostridium beijerinckii, experiments with ¹³C-formate confirmed its utilization by showing that the ¹³C label was incorporated into all detected proteinogenic amino acids. nih.gov In studies of the chemolithoautotrophic bacterium Nitrospira moscoviensis, ¹³C-formate tracing was crucial in demonstrating that formate is not directly assimilated into biomass. Instead, it is first oxidized to carbon dioxide (CO₂), which is then fixed and assimilated, a key distinction in understanding the organism's carbon metabolism. glbrc.orgbiorxiv.org These examples highlight the power of this compound as a tracer for both delineating active metabolic routes and quantifying the contribution of one-carbon compounds to cellular biochemistry. researchgate.net

Mass Spectrometry-Based Isotopic Analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry (MS) is the primary analytical technique for detecting the incorporation of ¹³C from labeled sodium formate into metabolites. isotope.comisotope.com When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the precise identification and isotopic analysis of a wide range of biomolecules. nih.govnih.gov

GC-MS is frequently employed for the analysis of volatile or derivatized metabolites, such as amino acids and organic acids. nih.govresearchgate.net For example, after feeding cells ¹³C-formate, proteins can be hydrolyzed into their constituent amino acids, which are then derivatized to make them volatile for GC-MS analysis. nih.govnih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio, distinguishing between unlabeled (containing ¹²C) and labeled (containing ¹³C) molecules. nih.govresearchgate.net LC-MS is also a vital tool, particularly for analyzing less volatile or thermally fragile metabolites. researchgate.net Advanced LC-MS platforms can provide highly accurate isotopologue distribution data, which is essential for detailed metabolic flux analysis. springernature.comresearchgate.net

Table 1: Applications of Mass Spectrometry in ¹³C-Formate Tracer Studies

TechniquePrimary Application with Sodium Formate-¹³CExamples of Analyzed BiomoleculesKey Research Insight
GC-MSAnalysis of ¹³C incorporation into proteinogenic amino acids.Alanine, Serine, Methionine, GlycineConfirmation of formate assimilation pathways. nih.gov
LC-MSAnalysis of ¹³C isotopologue distribution in central carbon metabolites.Amino acids, Tetrahydrofolate derivativesElucidation of one-carbon metabolism and pathway flux. researchgate.net
TG-MSAnalysis of thermal decomposition products of sodium formate.H₂, CO, CO₂Understanding the chemical properties of the compound. jeol.com

A key output of MS-based analysis is the mass isotopomer distribution (MID) for a given metabolite. A mass isotopomer is a molecule that differs only in the number of isotopic atoms it contains (e.g., ¹³C). The MID provides the fractional abundance of each isotopomer, such as M+0 (unlabeled), M+1 (one ¹³C atom), M+2 (two ¹³C atoms), and so on. d-nb.info

This distribution is a rich source of information about the metabolic pathways that produced the metabolite. For example, in a study using ¹³C-labeled formate to trace metabolism in E. coli, the MIDs of various proteinogenic amino acids were measured. The results showed distinct labeling patterns for different amino acids, reflecting their unique biosynthetic pathways from central carbon metabolism. researchgate.net Similarly, research on C. beijerinckii showed significant ¹³C incorporation into serine and methionine, with M+1, M+2, and higher isotopologues being detected, confirming the role of formate in the one-carbon metabolic network that feeds into these amino acid synthesis pathways. nih.gov Analyzing these patterns allows researchers to infer the relative activity of different metabolic routes. researchgate.netnih.gov

Beyond determining relative distributions, MS techniques allow for the precise quantification of ¹³C-labeled biomolecules. By comparing the MS signal intensity of the labeled isotopomers to that of the unlabeled (M+0) form or a known internal standard, the extent of labeling can be calculated. researchgate.netd-nb.info

In a study of formate assimilation in an engineered E. coli strain, the proportion of labeled amino acids was quantified after cultivation with ¹³C-formate. researchgate.net The results showed significant labeling in amino acids derived from specific precursors, providing quantitative data on the flux of formate-derived carbon into biomass.

Table 2: Proportion of Labeled Amino Acids in E. coli Cultivated with ¹³C-Formate

Amino AcidBiosynthetic PrecursorProportion of Labeled Species (%) researchgate.net
HistidinePhosphoribosyl pyrophosphate~60%
Serine3-Phosphoglycerate~45%
Glycine3-Phosphoglycerate~40%
PhenylalaninePhosphoenolpyruvate / Erythrose 4-phosphate~35%
TyrosinePhosphoenolpyruvate / Erythrose 4-phosphate~30%
ValinePyruvate (B1213749)~25%

This table presents approximate values based on graphical data from the cited source for illustrative purposes.

This quantitative information is critical for metabolic flux analysis (MFA), where the goal is to calculate the rates of all reactions in a metabolic network. nih.gov

Integration with Constraint-Based Metabolic Modeling and Systems Biology Approaches

The data generated from this compound tracer experiments are increasingly integrated with computational models to achieve a systems-level understanding of metabolism. researchgate.net Constraint-based metabolic modeling is a powerful framework that uses a genome-scale reconstruction of an organism's metabolic network to predict metabolic flux distributions. researchgate.net

Experimental data, such as the mass isotopomer distributions obtained from ¹³C-formate tracing, provide powerful constraints that significantly refine the predictions of these models. nih.gov By requiring the model's predicted fluxes to be consistent with the observed labeling patterns, the solution space of possible metabolic states is narrowed down, leading to a more accurate representation of the cell's actual metabolic activity. nih.govnih.gov

A prime example of this integration is the study of Nitrospira moscoviensis. Researchers first constructed a genome-scale metabolic model of the organism. They then used this model to predict the metabolic networks active during growth on formate. Finally, they performed ¹³C-formate tracer experiments to validate the model's predictions. The experimental data confirmed the model's prediction that formate is oxidized to CO₂ before being assimilated, providing strong evidence for the proposed metabolic pathway. glbrc.orgbiorxiv.org This integrated approach, combining isotopic tracing with systems biology, provides a comprehensive and validated view of metabolic function that is unattainable by either method alone. nih.gov

Future Perspectives and Emerging Research Avenues for Sodium Formate 13c

Expansion of Hyperpolarized 13C MRI Applications in Preclinical and Clinical Research

Hyperpolarized (HP) Magnetic Resonance Imaging (MRI) is a revolutionary technique that enhances the signal of 13C-labeled compounds by over 10,000-fold, enabling real-time, non-invasive monitoring of metabolic pathways in vivo. dhrad.comnih.gov While much of the pioneering work and clinical translation has focused on [1-13C]pyruvate, the principles and technologies are applicable to other 13C-labeled substrates, including sodium formate-13C. dhrad.comnih.gov

The expansion of HP 13C MRI to include probes like formate-13C is a significant future direction. nih.gov In preclinical research, HP formate-13C could serve as a valuable tool to investigate one-carbon metabolism, which is fundamental to processes like nucleotide synthesis, methylation, and redox balance. Dysregulation of one-carbon metabolism is a hallmark of various diseases, including cancer. nih.gov Preclinical studies in animal models could use HP formate-13C to assess metabolic fluxes in tumors, monitor therapeutic responses, and explore metabolic vulnerabilities. nih.govresearchgate.net

In the clinical realm, the translation of HP formate-13C MRI holds promise for diagnosing and managing diseases characterized by altered one-carbon metabolism. nih.govmdpi.com For instance, it could offer insights into the metabolic state of tumors, cardiovascular conditions, and metabolic diseases of the liver and kidneys. nih.gov The infrastructure and methodologies developed for HP [1-13C]pyruvate studies, including clinical-grade polarizers and specialized MRI pulse sequences, provide a clear pathway for the clinical investigation of new HP probes like formate-13C. dhrad.comresearchgate.net

Table 1: Potential Preclinical and Clinical Applications of Hyperpolarized this compound MRI

Research AreaPotential ApplicationInvestigated Metabolic Process
Oncology Tumor grading, monitoring therapeutic response, identifying metabolic subtypes. nih.govbohrium.comOne-carbon metabolism, nucleotide synthesis, folate cycle.
Cardiology Assessing metabolic changes after ischemia and reperfusion. dhrad.comMyocardial metabolism, redox state.
Nephrology Evaluating kidney function and disease progression. mdpi.comRenal metabolic pathways.
Hepatology Studying metabolic dysfunction in liver diseases like NAFLD and NASH. mdpi.comHepatic one-carbon metabolism, gluconeogenesis.

Discovery and Elucidation of Novel Metabolic Pathways in Diverse Organisms

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantitatively mapping the flow of carbon through cellular metabolic networks. creative-proteomics.comnih.gov By introducing a 13C-labeled substrate like this compound into a biological system, researchers can trace the labeled carbon as it is incorporated into various downstream metabolites. nih.govwikipedia.org Analysis of the resulting labeling patterns in products such as proteinogenic amino acids provides detailed information on the activity of specific metabolic pathways. nih.govnih.gov

This approach has been instrumental in confirming known metabolic pathways and discovering new ones in a wide range of organisms. nih.govresearchgate.netnih.gov For example, 13C-tracer studies have been used to investigate formate (B1220265) assimilation in industrially relevant yeasts like Komagataella phaffii (Pichia pastoris), leading to the discovery of alternative growth-supporting pathways. researchgate.net In bacteria such as Clostridium beijerinckii, 13C-labeled formate was used to demonstrate its utilization and its positive effect on glucose consumption and the production of biofuels. nih.gov

Future applications will see this compound used to probe the metabolism of a broader array of organisms, including non-model microbes, photosynthetic organisms, and complex microbial communities. nih.govyoutube.com This research is crucial for advancing metabolic engineering, discovering novel enzymes, and understanding microbial adaptation to different environments. The qualitative and quantitative data from these tracer studies can reveal previously unknown metabolic connections and regulatory mechanisms. nih.govplos.org

Integration with Multi-Omics Approaches (e.g., Transcriptomics, Proteomics) for Holistic Metabolic Understanding

To achieve a comprehensive, systems-level understanding of cellular metabolism, data from 13C-MFA must be integrated with other "omics" technologies. mdpi.com While 13C-MFA provides a direct measure of metabolic pathway activity (fluxomics), transcriptomics (measuring gene expression) and proteomics (measuring protein levels) offer insights into the regulatory and enzymatic machinery that governs these fluxes. nih.govliverpool.ac.uk

The integration of fluxomics data from this compound tracing with transcriptomic and proteomic datasets allows researchers to build more complete models of cellular behavior. plos.orgnih.gov For instance, an observed change in metabolic flux through a particular pathway can be correlated with changes in the expression of genes encoding the enzymes in that pathway. liverpool.ac.uk This multi-omics approach can help decipher complex regulatory networks and identify key control points in metabolism. nih.gov

Pioneering studies are already demonstrating the power of combining these datasets to understand complex diseases like non-alcoholic steatohepatitis (NASH). mdpi.com Future research will increasingly adopt these integrated strategies. By using this compound to probe one-carbon metabolism and combining this with transcriptomic and proteomic data, a more holistic picture of how cells respond to genetic perturbations, environmental changes, or disease states can be constructed. mdpi.com This approach is essential for identifying robust biomarkers and effective therapeutic targets.

Table 2: Synergies in Multi-Omics Integration with 13C-Formate Tracing

Omics LayerInformation ProvidedSynergy with 13C-Formate Fluxomics
Transcriptomics Quantification of gene expression (mRNA levels).Correlates changes in metabolic flux with the regulation of genes encoding metabolic enzymes.
Proteomics Quantification of protein abundance and post-translational modifications. researchgate.netLinks metabolic activity directly to the levels of available enzymes and their regulatory state. liverpool.ac.uk
Metabolomics Identification and quantification of small molecule metabolites. acs.orgProvides a snapshot of metabolite pool sizes, complementing the dynamic flux information from 13C-MFA.

Development of New Synthetic Routes for Highly Enriched Formate Derivatives and Analogs

The expanding applications of this compound and its derivatives necessitate the development of efficient, cost-effective, and versatile synthetic methods. acs.orgx-chemrx.com A key goal is to achieve high levels of 13C incorporation under mild reaction conditions, which is crucial for the sensitivity of detection methods like MRI and mass spectrometry. acs.org

Recent advances in synthetic chemistry are providing new avenues for creating highly enriched formate derivatives. For example, a visible light-driven method has been developed for benzylic C(sp3)–H carboxylation to produce highly 13C-labeled α-amino acids using near-stoichiometric amounts of user-friendly sodium 13C-formate. acs.org In this process, the 13C-formate serves as the source of 13CO2, which is then incorporated into the target molecule. acs.org

Future research in this area will focus on several key aspects:

Late-Stage Labeling: Developing methods to introduce the 13C-formate label at a late stage in a synthetic sequence, allowing for the efficient labeling of complex molecules like pharmaceuticals and natural products. acs.orgacs.org

Flow Chemistry: Utilizing flow chemistry techniques to improve reaction control, enhance safety, and potentially increase the efficiency and scalability of labeling reactions. x-chemrx.com

Novel Precursors: Synthesizing novel formate analogs and derivatives that can probe different aspects of metabolism or have improved properties for applications like hyperpolarization. nih.gov

Cost-Effectiveness: Discovering new catalytic systems and reaction pathways that reduce the cost of producing highly enriched 13C-labeled compounds, making these powerful research tools more accessible. nih.govnih.govacs.org

These synthetic advancements will be critical for supplying the diverse and highly enriched formate-based probes needed to fuel the next generation of metabolic research.

Q & A

Q. How to troubleshoot poor signal-to-noise ratios in 13C NMR spectra of this compound extracts?

  • Increase sample concentration or use cryoprobes to enhance sensitivity. Apply relaxation agents (e.g., Cr(III) acetylacetonate) to reduce T1 relaxation times. For complex matrices, pre-purify extracts via solid-phase extraction (SPE) to remove interferents .

Data Presentation Guidelines

  • Tables : Use SI units and report isotopic enrichment as mole percent (mol%). Example:

    Sample13C Enrichment (mol%)Method
    Culture A98.5 ± 0.3LC-MS
    Culture B97.8 ± 0.5NMR
  • Figures : Label axes with compound-specific transitions (e.g., m/z 46 → 47 for formate-13C in MS). Include error bars for biological replicates .

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